
Brolamfetamine, (S)-
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Overview
Description
Brolamfetamine, (S)-, also known as 2,5-dimethoxy-4-bromoamphetamine, is a potent hallucinogenic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1967. This compound is known for its strong psychedelic effects, which are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brolamfetamine, (S)-, involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes bromination to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with nitroethane to form 2,5-dimethoxy-4-bromoamphetamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control measures to prevent misuse .
Chemical Reactions Analysis
Types of Reactions
Brolamfetamine, (S)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted amphetamines and phenethylamines, which may have different pharmacological properties .
Scientific Research Applications
Brolamfetamine, (S)-, is used in scientific research primarily to study the serotonin receptor subfamily, particularly the 5-HT2A receptor. Its selectivity for these receptors makes it a valuable tool for understanding the role of serotonin in the brain and its effects on mood, perception, and cognition . Additionally, it has been used in studies investigating the mechanisms of hallucinogenic drugs and their potential therapeutic applications .
Mechanism of Action
Brolamfetamine, (S)-, exerts its effects primarily through its agonistic properties at the 5-HT2A receptor. It also acts as a partial agonist at the 5-HT2B, 5-HT2C, and TAAR1 receptors . The activation of these receptors leads to altered neurotransmitter release and changes in brain activity, resulting in the hallucinogenic effects associated with this compound .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another potent hallucinogen with similar effects but different receptor binding affinities.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long duration of action and strong psychedelic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with slightly different pharmacological properties.
Uniqueness
Brolamfetamine, (S)-, is unique due to its high potency and selectivity for the 5-HT2A receptor. This makes it particularly useful in research settings for studying the effects of serotonin on the brain and for exploring potential therapeutic applications of hallucinogenic compounds .
Q & A
Q. Basic: How can researchers distinguish the (S)-enantiomer of Brolamfetamine from other stereoisomers in synthetic samples?
Methodological Answer:
To differentiate the (S)-enantiomer, employ chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or polarimetry to measure optical rotation. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can also resolve enantiomeric signals. Confirm purity via mass spectrometry (MS) and compare retention times with reference standards .
Q. Advanced: What experimental design challenges arise when studying the neuropharmacological effects of (S)-Brolamfetamine in behavioral models?
Methodological Answer:
Key challenges include:
- Dose-response calibration : Establish sub-threshold to supra-threshold doses using pilot studies to avoid confounding neurotoxicity.
- Ethical approvals : Compliance with controlled substance regulations (e.g., DEA Schedule I in the U.S.) requires rigorous documentation .
- Control groups : Include enantiomer-specific controls (e.g., (R)-Brolamfetamine) and vehicle controls to isolate stereoselective effects .
Q. Basic: What synthetic routes are reported for (S)-Brolamfetamine, and how can reproducibility be ensured?
Methodological Answer:
Common routes involve bromination of 2,5-dimethoxyamphetamine precursors or enantioselective synthesis via asymmetric catalysis. Ensure reproducibility by:
- Documenting reaction conditions (temperature, solvent, catalyst loading) in detail .
- Validating intermediates via thin-layer chromatography (TLC) and high-resolution MS .
- Depositing synthetic protocols in open-access repositories (e.g., ChemRxiv) for peer validation .
Q. Advanced: How should researchers address contradictory findings in studies on (S)-Brolamfetamine’s receptor-binding affinity?
Methodological Answer:
- Systematic meta-analysis : Aggregate data from radioligand binding assays across studies, adjusting for variables like receptor subtype (e.g., 5-HT2A vs. dopamine D2) and species differences .
- Replicate under standardized conditions : Use identical cell lines (e.g., HEK293 expressing human receptors) and buffer systems to minimize variability .
- Report negative results : Publish non-significant findings to reduce publication bias .
Q. Regulatory: What legal frameworks govern the handling of (S)-Brolamfetamine in academic research?
Methodological Answer:
- International : Classified under the UN Convention on Psychotropic Substances (Schedule II). Researchers must obtain licenses from national regulatory bodies (e.g., DEA in the U.S., MHRA in the UK) .
- Ethical protocols : Submit detailed risk assessments to institutional review boards (IRBs), emphasizing secure storage and disposal to prevent diversion .
Q. Advanced: What molecular mechanisms underlie the prolonged hallucinogenic effects of (S)-Brolamfetamine compared to its (R)-enantiomer?
Methodological Answer:
- Receptor kinetics : Use patch-clamp electrophysiology to compare 5-HT2A receptor activation and desensitization rates between enantiomers .
- Metabolic stability : Conduct in vitro liver microsome assays to assess enantiomer-specific cytochrome P450 metabolism .
- Molecular docking : Model interactions between (S)-Brolamfetamine and receptor binding pockets using computational tools (e.g., AutoDock Vina) .
Q. Basic: What analytical techniques are critical for characterizing (S)-Brolamfetamine’s purity and stability?
Methodological Answer:
- Purity : Combine gas chromatography (GC-FID) with quantitative NMR (qNMR) for absolute purity assessment .
- Stability : Perform accelerated stability testing under varying pH, temperature, and light exposure, monitored via UV-Vis spectroscopy .
Q. Advanced: How can cross-species differences in (S)-Brolamfetamine metabolism complicate translational research?
Methodological Answer:
- Species-specific enzymes : Compare metabolic pathways in human vs. rodent liver microsomes using LC-MS/MS .
- Pharmacokinetic modeling : Develop allometric scaling models to predict human half-life and bioavailability from animal data, accounting for interspecies variability .
Q. Basic: What protocols ensure safe storage and handling of (S)-Brolamfetamine in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at -20°C, with access restricted to authorized personnel via electronic logs .
- Waste disposal : Follow EPA guidelines for incineration of Schedule I substances, documented via chain-of-custody forms .
Q. Advanced: How can researchers integrate findings on (S)-Brolamfetamine into broader amphetamine-type stimulant (ATS) research?
Methodological Answer:
Properties
CAS No. |
43061-16-1 |
---|---|
Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |
InChI Key |
FXMWUTGUCAKGQL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N |
Origin of Product |
United States |
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